molecular formula C25H41N3O2 B046573 5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine CAS No. 111254-05-8

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B046573
M. Wt: 415.6 g/mol
InChI Key: FTJJMWCOBVPYBQ-UHFFFAOYSA-N
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Description

This compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 3-Pentadecylphenoxyethyl group suggests that this compound has a long alkyl chain attached to a phenyl group, which is further connected to the oxadiazole ring through an ether and amine linkage .


Synthesis Analysis

The synthesis of similar compounds usually involves the reaction of a phenol (in this case, 3-pentadecylphenol) with an appropriate halogenated compound to form the ether linkage . The oxadiazole ring can be formed through cyclization reactions involving carbonyl compounds and hydrazine derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, a phenyl ring, and a long alkyl chain. The ether and amine linkages would provide sites for potential hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

Oxadiazoles are known to participate in various chemical reactions, particularly those involving the nitrogen atoms in the ring . The long alkyl chain may also undergo reactions typical of hydrocarbons, such as oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the long alkyl chain would likely make it hydrophobic, while the oxadiazole ring could potentially participate in hydrogen bonding and other polar interactions .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures . Specific safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

The study of oxadiazole derivatives is a vibrant field due to their diverse biological activities . Future research could involve the synthesis of new derivatives, exploration of their biological activities, and development of more efficient synthetic methods .

properties

IUPAC Name

5-[1-(3-pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)29-21(2)24-27-28-25(26)30-24/h16,18-21H,3-15,17H2,1-2H3,(H2,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJJMWCOBVPYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912083
Record name 5-[1-(3-Pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine

CAS RN

111254-05-8
Record name 1,3,4-Oxadiazol-2-amine, 5-(1-(3-pentadecylphenoxy)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111254058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[1-(3-Pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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